molecular formula C15H13N3O4S B7478885 methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate

methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate

Cat. No. B7478885
M. Wt: 331.3 g/mol
InChI Key: HJCKUXQIHNKIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX) and CA XII, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate in lab experiments is its potent anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate. One area of research is the development of more potent derivatives of this compound with improved anticancer properties. Another area of research is the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate involves several steps. The first step is the preparation of 2-(1H-indazol-6-ylsulfamoyl)benzoic acid, which is achieved by reacting 2-aminobenzoic acid with 1H-indazole-6-sulfonic acid. The resulting 2-(1H-indazol-6-ylsulfamoyl)benzoic acid is then esterified with methyl alcohol to produce methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate.

Scientific Research Applications

Methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate has been studied for its potential applications in scientific research. One of the main areas of research has been its anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)12-4-2-3-5-14(12)23(20,21)18-11-7-6-10-9-16-17-13(10)8-11/h2-9,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCKUXQIHNKIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-indazol-6-ylsulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.